molecular formula C5H6FNS B1444606 (5-Fluorothiophen-2-yl)methanamine CAS No. 214759-36-1

(5-Fluorothiophen-2-yl)methanamine

Cat. No. B1444606
M. Wt: 131.17 g/mol
InChI Key: VXXWEUSVFUFULT-UHFFFAOYSA-N
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Description

“(5-Fluorothiophen-2-yl)methanamine” is a chemical compound with the molecular formula C5H6FNS and a molecular weight of 131.17 g/mol .


Molecular Structure Analysis

The molecular structure of “(5-Fluorothiophen-2-yl)methanamine” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a fluorine atom attached to the 5-position and a methanamine group attached to the 2-position .


Physical And Chemical Properties Analysis

“(5-Fluorothiophen-2-yl)methanamine” has a molecular weight of 131.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . It also has a topological polar surface area of 54.3 Ų .

Scientific Research Applications

Novel Aryloxyethyl Derivatives as Antidepressant Candidates

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including those incorporating the (5-Fluorothiophen-2-yl)methanamine structure, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit ERK1/2 phosphorylation-preferring activity, high selectivity against various receptors, and demonstrate promising antidepressant-like activity in rat models, suggesting their potential as novel antidepressant drug candidates (Sniecikowska et al., 2019).

Enhancing Organic Solar Cell Performance

Research on poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with dopamine hydrochloride has shown enhanced work function and conductivity. Incorporating structures analogous to (5-Fluorothiophen-2-yl)methanamine within the PEDOT:PSS matrix results in significantly improved power conversion efficiency in organic solar cells, suggesting its utility in improving organic electronic device performance (Zeng et al., 2020).

Metal Ion Sensing Applications

Two new azomethine-thiophene ligands, featuring structural elements related to (5-Fluorothiophen-2-yl)methanamine, have been developed for sensing metal ions. These ligands demonstrate significant potential in fluorescence and MALDI-TOF-MS applications, specifically for the detection of Ni(II) and Pd(II) ions, showcasing the utility of such compounds in the development of new chemosensors (Pedras et al., 2007).

Antimicrobial Activity

Schiff's bases derived from 5-nitrothiophene-2-carboxaldehyde, which share a structural resemblance to (5-Fluorothiophen-2-yl)methanamine, have been explored for their antimicrobial properties. These compounds display potent and broad-spectrum antibacterial activity, highlighting their potential as templates for developing new antimicrobial agents (Al-Mutairi et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, (5-chlorothiophen-2-yl)methanamine hydrochloride, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-fluorothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXWEUSVFUFULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluorothiophen-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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